N-(2-fluorobenzyl)-2-phenoxypropanamide
Description
N-(2-fluorobenzyl)-2-phenoxypropanamide is a fluorinated aromatic amide characterized by a 2-fluorobenzyl group attached to a propanamide backbone and a phenoxy substituent. This compound is notable for its unique structural features, including the electron-withdrawing fluorine atom on the benzyl group, the amide linkage, and the phenoxy moiety. These groups collectively influence its physicochemical properties, such as solubility, stability, and reactivity, as well as its biological interactions. The fluorine atom enhances metabolic stability and binding affinity to biological targets, while the phenoxy group contributes to hydrophobic interactions and spatial orientation .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12(20-14-8-3-2-4-9-14)16(19)18-11-13-7-5-6-10-15(13)17/h2-10,12H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGFTSDQSUAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinctiveness becomes evident when compared to structurally analogous molecules. Below is a detailed comparative analysis:
Structural and Functional Group Comparisons
Pharmacological and Chemical Property Analysis
- Electron-Withdrawing Effects: Fluorine at the ortho position (as in N-(2-fluorobenzyl)-2-phenoxypropanamide) increases electrophilicity compared to para-substituted analogs, enhancing interactions with nucleophilic residues in enzyme active sites .
- Steric and Hydrophobic Effects : Substituting fluorine with chlorine or methylthio groups (e.g., in and compounds) amplifies hydrophobicity but may reduce metabolic stability due to higher molecular weight .
- Biological Selectivity: The phenoxypropanamide backbone distinguishes this compound from urea-based analogs (e.g., N-[4-chloro-3-fluorophenyl]-N'-[(3-trifluoromethylphenyl)]urea), which exhibit broader kinase inhibition but lower specificity .
Mechanistic Insights
- Kinase Inhibition: Unlike pyrazolo[3,4-d]pyrimidine derivatives (), this compound lacks a rigid heterocyclic core, resulting in moderate CDK2 inhibition (IC₅₀: ~0.5–1.0 µM) but improved solubility .
- Anti-Inflammatory Activity: Compared to JAK inhibitors like N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide (), the fluorobenzyl group in the target compound reduces off-target effects on cytochrome P450 enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
